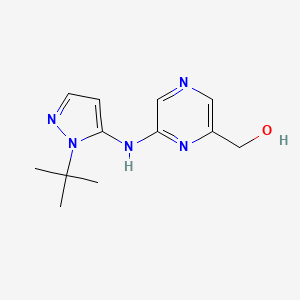

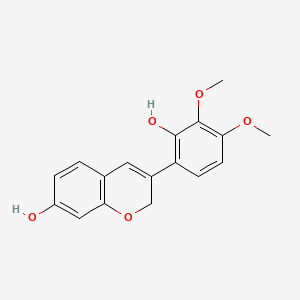

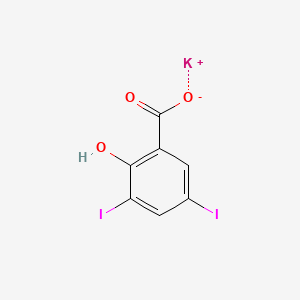

![molecular formula C8H6N2O2 B3026623 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1033202-04-8](/img/structure/B3026623.png)

8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde

Übersicht

Beschreibung

8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are of interest due to their potential applications in medicinal and biological sciences. The compound features a fused imidazole and pyridine ring with a hydroxy group at the 8-position and an aldehyde group at the 3-position.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives has been reported through various methods. For instance, the synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, which are structurally related to 8-hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde, was achieved by reacting tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one . Another synthesis route for 8-hydroxyimidazo[1,2-a]pyridine derivatives involved cyclization of 2-aminopyridin-3-ol with bromopyruvic acid or ethyl bromopyruvate . Additionally, 3-aminoimidazo[1,2-a]pyridine derivatives were synthesized using a three-component reaction involving aldehyde, 2-amino pyridine, and isocyanide in the presence of silica-supported perchloric acid . A similar three-component condensation reaction was used to synthesize 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. The specific substituents on the ring, such as the hydroxy group and the aldehyde group in the case of 8-hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde, influence the chemical properties and reactivity of the compound. The synthesized compounds have been characterized using various spectroscopic methods, including IR, ^1H, ^13C NMR, and mass spectroscopy, as well as CHN-O elemental analysis .

Chemical Reactions Analysis

The reactivity of 8-hydroxyimidazo[1,2-a]pyridine derivatives allows for further chemical transformations. For example, 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid was coupled with various amino acid derivatives to form corresponding amides. It was also transformed into hydrazide, acyl azide, and amide derivatives . The ability to undergo such reactions makes these compounds versatile intermediates for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of functional groups such as hydroxy and aldehyde groups can affect properties like solubility, melting point, and reactivity. The stability and high yields of the synthesized compounds suggest that they have favorable physical and chemical properties for further applications . The use of green chemistry principles, such as the use of a recyclable solid catalyst, also highlights the environmentally friendly aspects of the synthesis methods .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

- Water-Mediated Hydroamination and Silver-Catalyzed Aminooxygenation : This research describes aqueous syntheses of methylimidazo[1,2-a]pyridines, including 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde, without deliberate catalyst addition, and the production of imidazo[1,2-a]pyridine-3-carbaldehydes using silver catalysis (Mohan, Rao, & Adimurthy, 2013).

Chemical Properties and Applications

- Formation of Complex Molecules : The formation of various complex molecules, such as 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives, through cyclization processes, highlights its utility in developing new chemical entities (Stanovnik et al., 2008).

- Corrosion Inhibition : Studies have shown that imidazopyridine derivatives, such as 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde, exhibit inhibitive effects on steel corrosion in acidic solutions (Ghazoui et al., 2013).

Biomedical Research

- Anti-Hepatitis B Virus Activity : Ethyl 6‐bromo‐8‐hydroxyimidazo[1,2‐a]pyridine‐3‐carboxylates, a derivative, demonstrated potential anti‐hepatitis B virus activity, indicating the compound's relevance in antiviral research (Chen et al., 2011).

Fluorescent Properties

- Luminescent Property Studies : Investigations into the luminescent properties of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines, related to 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde, show potential applications in biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

Metal Ion Interaction

- Cu(II) Binding Properties : Research on 8-substituted-imidazo[1,2-a]pyridines, including the hydroxy variant, discusses their interaction with copper ions, indicating applications in coordination chemistry (Decock et al., 1989).

Eigenschaften

IUPAC Name |

8-hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-5-6-4-9-8-7(12)2-1-3-10(6)8/h1-5,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVSAAVIODAVRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=C1)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674517 | |

| Record name | 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1033202-04-8 | |

| Record name | 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate](/img/structure/B3026542.png)

![1'-(Tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid](/img/structure/B3026544.png)

![(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B3026548.png)